![molecular formula C15H22BBrO3 B567335 2-(3-Bromo-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1218790-36-3](/img/structure/B567335.png)
2-(3-Bromo-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
The compound “2-(3-Bromo-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is an organic molecule that contains a boronic ester functional group. This group is often used in Suzuki coupling reactions, a type of palladium-catalyzed cross coupling reaction, which is useful in organic synthesis .
Molecular Structure Analysis
The compound has a molecular formula of C15H22BBrO3 and a molecular weight of 341.05 . It contains a phenyl ring substituted with a bromo group and a propoxy group, and a dioxaborolane ring substituted with two methyl groups .Chemical Reactions Analysis
As mentioned earlier, boronic esters are often used in Suzuki coupling reactions. They can react with aryl halides or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds .Physical And Chemical Properties Analysis
The compound is a solid at room temperature and has a colorless to white to yellow appearance . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Drug Delivery Systems
Phenylboronic acid pinacol ester functionalized reactive oxygen species (ROS)-responsive drug delivery systems have been developed for the treatment of conditions like periodontitis. These systems can encapsulate drugs such as curcumin to form nanoparticles that release the drug in response to ROS, potentially alleviating chronic inflammation .
Organic Synthesis Reactions
This compound is a reactant in various organic synthesis reactions, including oxidative cross-coupling, gold salt catalyzed homocoupling, 1,4-addition reactions with α,β-unsaturated ketones, enantioselective addition reactions, and Suzuki-Miyaura coupling for the synthesis of anthranilamide-protected arylboronic acids .
Protodeboronation
Protodeboronation of pinacol boronic esters is a process used in organic synthesis. For example, it can be used to prevent aryl addition to lactam moieties, which is crucial in the synthesis of certain compounds like indolizidine .
Radical Approach in Organic Synthesis
Pinacol boronic esters are valuable building blocks in organic synthesis. They can be utilized in a radical approach for catalytic protodeboronation, which is an important step in functionalizing deboronation of alkyl boronic esters .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261 and P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and, if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
2-(3-bromo-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BBrO3/c1-6-7-18-13-9-11(8-12(17)10-13)16-19-14(2,3)15(4,5)20-16/h8-10H,6-7H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPWJRKNTVJVHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BBrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675270 |
Source
|
Record name | 2-(3-Bromo-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1218790-36-3 |
Source
|
Record name | 2-(3-Bromo-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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